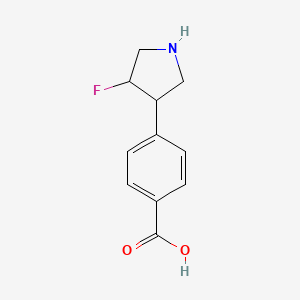
(S)-3-Fluoropyrrolidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Fluoropyrrolidine-1-sulfonyl chloride is a chemical compound with significant interest in various fields of research and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a fluorine atom and a sulfonyl chloride group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride typically involves the introduction of the fluorine atom and the sulfonyl chloride group onto the pyrrolidine ring. One common method involves the fluorination of a suitable pyrrolidine precursor, followed by sulfonylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and sulfonylating agents like chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The choice of solvents, temperature control, and reaction time are critical factors in ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The fluorine atom can engage in addition reactions with electrophiles, potentially leading to the formation of more complex fluorinated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines typically yields sulfonamide derivatives, while reaction with alcohols produces sulfonate esters.
Scientific Research Applications
(S)-3-Fluoropyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological pathways.
Comparison with Similar Compounds
(S)-3-Fluoropyrrolidine-1-sulfonyl chloride can be compared with other similar compounds, such as:
(S)-3-Chloropyrrolidine-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
(S)-3-Fluoropyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride, affecting its chemical properties and applications.
(S)-3-Fluoropyrrolidine-1-sulfonate: Features a sulfonate ester group, which alters its solubility and reactivity.
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonyl chloride group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C4H7ClFNO2S |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
(3S)-3-fluoropyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m0/s1 |
InChI Key |
KIKDRXJNIMWUMX-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)S(=O)(=O)Cl |
Canonical SMILES |
C1CN(CC1F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1-Oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B12977022.png)
![N-(4-(N,N-Diethylsulfamoyl)phenyl)-2-(2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetamide](/img/structure/B12977028.png)



![3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12977048.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester](/img/structure/B12977053.png)

